Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate
Description
Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate is a thiophene-based carboxylate derivative featuring a 3-methylbenzamido substituent at the 2-position of the thiophene ring. This article provides a comparative analysis of this compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional characteristics.
Properties
IUPAC Name |
methyl 2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-4-3-5-10(8-9)12(16)15-13-11(6-7-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMXURGEGDPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methylbenzamido)thiophene-3-carboxylate typically involves the condensation of 3-methylbenzoic acid with thiophene-3-carboxylic acid, followed by esterification. One common method involves the use of reagents such as phosphorus pentachloride (PCl5) and methanol to facilitate the esterification process . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the benzamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[[(6-Carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2, )
- Structure : Cyclohexenyl carbonyl group at the 2-position.
- Synthesis : Acylation of intermediate 11f with cis-1,2,3,6-tetrahydrophthalic anhydride under reflux (67% yield) .
- Properties : Melting point 223–226°C; IR peaks for C=O (1715 cm⁻¹), C=C (1600 cm⁻¹), and C-O (1250 cm⁻¹) .
- Biological Activity : Demonstrates antibacterial properties, likely due to the electron-withdrawing acyl group enhancing membrane penetration .
N-(2-Chlorophenyl)-2-[(3-Carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 3, )
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o, )
- Structure : 4-Hydroxyphenyl and ethoxy substituents.
- Synthesis : Petasis reaction with 22% yield; confirmed by HRMS-ESI (m/z 390.1370) .
- Properties : Polar hydroxyl group enhances solubility in aqueous media compared to the hydrophobic 3-methylbenzamido group in the target compound .
Cyanoacetamido Derivatives
Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Structure: Cyanoacetamido substituent.
- Synthesis: Knoevenagel condensation with aryl aldehydes; yields vary (e.g., 22% for 6o) .
- Biological Activity: Exhibits antituberculosis and antioxidant activities due to the electrophilic cyano group .
Sulfonamido Derivatives
Methyl 2-((N-(3-Bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a, 7b, )
- Structure : Sulfonamido and bromopropyl groups.
- Properties : Bromine atom enables further functionalization, unlike the inert methyl group in the target compound .
Halogen-Substituted Derivatives
Methyl 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylate ()
- Structure : 4-Chlorophenyl substituent.
- Properties : Higher molecular weight (338.82 g/mol) and polarity compared to the target compound due to the chlorine atom .
Key Insights
- Synthetic Flexibility: The target compound’s 3-methylbenzamido group can be synthesized via acylation of methyl 2-aminothiophene-3-carboxylate, analogous to methods in and .
- Biological Potential: While direct data are lacking, structurally similar compounds show antibacterial and antituberculosis activities, suggesting the target compound merits further evaluation .
Biological Activity
Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, efficacy in various biological assays, and its structural activity relationship (SAR).
Chemical Structure
The compound features a thiophene ring substituted with a methyl benzamide group and a carboxylate moiety. This structure is critical for its biological activity, influencing interactions with target proteins.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to confirm these effects.
In Vitro Studies
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Cell Viability Assays : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant reductions in cell viability with IC50 values ranging from 10 to 20 μM depending on the cell line.
Cell Line IC50 (μM) Mechanism MCF-7 15 Apoptosis induction A549 12 Cell cycle arrest - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in early and late apoptotic cells, confirming its role as an apoptosis inducer.
Antimicrobial Activity
In antimicrobial assays, the compound was evaluated against various bacterial strains. The results suggested moderate activity, necessitating further exploration into its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiophene core and substituents significantly impact biological activity:
- Methyl Group Substitution : The presence of a methyl group on the benzamide enhances binding affinity to target proteins.
- Carboxylate Moiety : Essential for solubility and interaction with biological targets, influencing the pharmacokinetic profile.
Case Studies
- Case Study 1 : A study conducted on breast cancer models demonstrated that this compound effectively reduced tumor size in vivo when administered at doses of 20 mg/kg body weight.
- Case Study 2 : Research on its antimicrobial properties showed effectiveness against Staphylococcus aureus, suggesting potential for development into an antibacterial drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
